molecular formula C57H75N6O9PS B13719954 Protected Biotin Serinol Phosphoramidite

Protected Biotin Serinol Phosphoramidite

Cat. No.: B13719954
M. Wt: 1051.3 g/mol
InChI Key: FKQJXAHANDDQSD-UHFFFAOYSA-N
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Description

Protected Biotin Serinol Phosphoramidite is a specialized reagent used in solid-phase oligonucleotide synthesis to introduce biotin labels at specific positions (e.g., 5', 3', or internal sites). Its structure is based on a serinol backbone (1,3-diol), with the biotin moiety protected by an α-t-butylbenzoyl group to prevent unwanted phosphoramidite reactions during synthesis . This protection ensures high coupling efficiency and avoids branching, particularly when nucleophilic activators like DCI are employed. The protecting group is removed during standard ammonia-based oligonucleotide cleavage and deprotection, making it compatible with automated synthesis workflows .

Key applications include the synthesis of highly sensitive biotinylated probes for affinity capture, diagnostics, and molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protected Biotin Serinol Phosphoramidite involves several steps. The biotin molecule is first modified to introduce a serinol backbone. This modification is achieved through a series of chemical reactions, including esterification and amidation. The serinol backbone is then protected with a t-butylbenzoyl group to prevent unwanted reactions during subsequent steps .

The final step involves the introduction of the phosphoramidite group. This is typically done using a phosphitylation reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure the consistent quality and yield of the product. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

DMT Deprotection

The DMT group is cleaved via acid-catalyzed hydrolysis using 3% dichloroacetic acid in dichloromethane , generating reactive -OH sites on the serinol backbone .

Coupling Reaction

Phosphoramidite coupling occurs via activation with 5-ethylthio-1H-tetrazole (ETT) or DCI (N,N-diisopropylcarbodiimide), enabling nucleophilic attack of the -OH group on the phosphoramidite’s phosphorus center . Extended coupling times (e.g., 6 minutes) optimize bond formation .

Capping

Unreacted -OH groups are capped using a mixture of acetic anhydride and N-methylimidazole in THF , preventing side reactions in subsequent cycles .

Oxidation

Oxidation converts trivalent phosphite triesters to stable phosphate linkages using 0.02 M iodine in water/pyridine/THF (1:2:7) .

Deprotection

The t-butylbenzoyl protecting group is removed during ammonium hydroxide treatment (e.g., 30% NH₃.H₂O for 16 hours), liberating the biotin moiety for streptavidin binding .

Comparison with Similar Compounds

Compound Key Features Unique Aspects
Biotin PhosphoramiditeDirectly labels oligonucleotides at 5' terminusSimpler structure without serinol modifications
DesthiobiotinBiotin analogue with reduced binding affinityLacks sulfur; enables reversible dissociation from streptavidin
Protected Biotin SerinolSerinol scaffold enhances positional flexibility; t-butylbenzoyl prevents branchingEnables multiple incorporations without steric hindrance; optimized solubility
BiotinLC SerinolOptimized for lower steric hindranceEnhanced reactivity and compatibility with nucleophilic activators like DCI

Binding Affinity

The biotin-streptavidin interaction exhibits ultrahigh affinity (Kₐ ~10¹⁵ M⁻¹), enabled by the polar spacer arm, which facilitates rapid kinetics during purification .

Key Advantages

  • Selective protection : The t-butylbenzoyl group blocks reactive biotin sites during synthesis while remaining removable post-cleavage .

  • Enhanced solubility : The serinol spacer improves reagent compatibility and reduces steric hindrance during coupling .

  • Robust purification : Facilitates isolation via streptavidin affinity chromatography due to stable biotin-streptavidin binding .

This compound’s design addresses critical challenges in oligonucleotide synthesis, offering a reliable reagent for advanced biochemical applications.

Scientific Research Applications

Oligonucleotide Synthesis

Protected Biotin Serinol Phosphoramidite is primarily employed for biotin labeling in oligonucleotide synthesis. The protective groups prevent premature reactions during synthesis, allowing for high-yield production of biotinylated nucleic acids. This capability is crucial for applications such as:

  • Labeling DNA and RNA : It facilitates the attachment of biotin to nucleic acid sequences, enabling their detection and purification.
  • Assay Development : Biotinylated oligonucleotides are used in various assays for detecting specific nucleic acid sequences, enhancing sensitivity and specificity .

Diagnostic Applications

The compound's strong binding affinity with streptavidin—a protein with a high affinity for biotin—makes it invaluable in diagnostic applications. Key uses include:

  • Isolation of Nucleic Acid-Protein Complexes : Biotinylated antisense oligonucleotides can be easily isolated using streptavidin-coated beads, facilitating studies on RNA-protein interactions .
  • Development of Diagnostic Probes : The ability to introduce multiple biotins at the 5' or 3' terminus enhances the sensitivity of diagnostic assays .

Research Applications

This compound is also pivotal in various research contexts:

  • Interaction Studies : Researchers utilize this compound to study the binding kinetics between biotinylated molecules and streptavidin, exploring how modifications to the serinol scaffold influence interaction profiles.
  • Click Chemistry : It serves as a versatile reagent for conjugation reactions, allowing researchers to label oligonucleotides with various functional groups through click chemistry techniques .

Case Study 1: Solid Phase Synthesis of Biotinylated Oligonucleotides

A study demonstrated the synthesis of a modified deoxycytidine building block carrying a protected biotin. The presence of a long polar spacer arm facilitated high-yield synthesis without modifying the biotin moiety, showcasing its effectiveness in producing biotinylated oligoribonucleotides .

Case Study 2: Binding Affinity Analysis

Research involving interaction studies revealed that this compound exhibits strong binding affinity to streptavidin, with varying efficiencies based on buffer conditions and scaffold modifications. This research highlights its adaptability for tailored applications in both research and therapeutic contexts .

Mechanism of Action

The mechanism of action of Protected Biotin Serinol Phosphoramidite involves the incorporation of biotin into oligonucleotides. The biotin moiety can then bind to streptavidin, a protein with a high affinity for biotin. This binding is used to immobilize or detect the biotinylated oligonucleotides in various assays. The t-butylbenzoyl group protects the biotin moiety during synthesis and is removed to expose the biotin for binding .

Comparison with Similar Compounds

Comparison with Similar Biotin Phosphoramidites

Structural and Functional Differences

The table below compares Protected Biotin Serinol Phosphoramidite with other biotin-labeling reagents:

Compound Backbone/Linker Protection Cleavability Synthesis Compatibility Applications
This compound Serinol (1,3-diol) α-t-butylbenzoyl Ammonia deprotection Solid-phase synthesis; internal/terminal labeling High-sensitivity probes, diagnostic assays
Photocleavable Biotin (PCB) Phosphoramidite Non-nucleosidic spacer Photocleavable biotin UV light (300–350 nm) 5'-terminal labeling only Affinity purification, phosphorylation, PCR
Fluoride-Cleavable Biotin Phosphoramidite Ethylene glycol Fluoride-sensitive group Fluoride ions Terminal labeling Selective cleavage for purification
Biotin II Phosphoramidite Ethylene glycol (TEG) DMT Acidic deprotection 5'-terminal labeling General biotinylation, ELISA-based assays
Hydroxyprolinol-Based Biotin Phosphoramidite Hydroxyprolinol DMT Standard deprotection 5', 3', or internal labeling Versatile positioning for conjugation
5'-Biotin Phosphoramidite Nucleosidic DMT Acidic deprotection 5'-terminal labeling only High-purity 5'-biotinylation

Key Research Findings and Advantages

This compound

  • Avoids Branching : The α-t-butylbenzoyl group prevents unintended reactions at the biotin ring’s active site, ensuring linear oligonucleotide synthesis .
  • Position Flexibility : Compatible with 3'-CPG supports for terminal labeling and internal modifications via phosphoramidite coupling .
  • Sensitivity : Ideal for probes requiring high biotin density without steric hindrance, such as in fluorescence in situ hybridization (FISH) .

Photocleavable Biotin (PCB) Phosphoramidite

  • Rapid Purification : Enables affinity capture with streptavidin beads and release of 5'-phosphorylated oligonucleotides within 4 minutes under UV light .
  • Limitation: Restricted to 5'-end labeling due to its non-nucleosidic design .

Hydroxyprolinol-Based Biotin Phosphoramidite

  • Versatile Labeling : Compatible with universal CPG supports for 5', 3', or internal modifications without requiring specialized synthesis conditions .

Fluoride-Cleavable Biotin Phosphoramidite

  • Selective Cleavage : Fluoride ions selectively remove the biotin tag, avoiding harsh conditions (e.g., UV light or DTT) that may damage biomolecules .

5'-Biotin Phosphoramidite

  • High Purity : Glen Research’s licensed version ensures >90% chromatographic purity, critical for reproducible synthesis .

Performance Considerations

  • Biotin Position Sensitivity: demonstrates that terminal biotin labels (e.g., 5' or 3') yield higher detection sensitivity in hybridization assays compared to internal labels. Protected Biotin Serinol’s flexibility in positioning addresses this limitation .
  • Linker Length: Biotin II’s TEG spacer and BiotinLC Serinol’s extended linkers reduce steric interference in streptavidin binding .
  • Stability: The α-t-butylbenzoyl group in Protected Biotin Serinol enhances stability during synthesis, whereas PCB’s photocleavable bond requires careful handling to avoid premature cleavage .

Q & A

Basic Research Questions

Q. What structural features of Protected Biotin Serinol Phosphoramidite enhance its utility in oligonucleotide synthesis?

The compound employs a 1,3-diol serinol backbone , which minimizes competitive dephosphorylation reactions during synthesis compared to 1,2-diol backbones. This backbone avoids forming a 5-membered cyclic phosphate intermediate, reducing label loss and improving coupling efficiency. The t-butylbenzoyl group on the biotin ring prevents unintended branching during phosphoramidite activation with nucleophilic agents like DCI .

Q. How does the t-butylbenzoyl protecting group influence oligonucleotide synthesis?

The t-butylbenzoyl group blocks reactive sites on the biotin moiety, preventing side reactions during phosphoramidite coupling. This protection is critical for maintaining sequence fidelity, especially when using nucleophilic activators. The group is removed during standard cleavage/deprotection steps (e.g., ammonium hydroxide treatment), ensuring intact biotin functionality post-synthesis .

Q. What are standard protocols for incorporating this compound into oligonucleotides?

  • Coupling : Use 0.1–0.2 M amidite in anhydrous acetonitrile with activators like DCI.
  • Oxidation : Apply iodine/water/pyridine to stabilize the phosphate linkage.
  • Deprotection : Remove the t-butylbenzoyl group via concentrated ammonium hydroxide (55°C, 4–16 hours). Post-synthesis, validate biotin incorporation via MALDI-TOF MS or streptavidin-binding assays .

Advanced Research Questions

Q. How can researchers optimize multiple biotin incorporations without compromising coupling efficiency?

this compound’s 1,3-diol backbone allows sequential incorporations without intermediate spacer steps. For >3 modifications, use split synthesis with alternating amidite and spacer phosphoramidites (e.g., TEG spacers) to reduce steric hindrance. Monitor coupling efficiency via trityl assay and adjust reaction time or activator concentration if yields drop below 98% .

Q. What experimental strategies mitigate batch-to-batch variability in biotinylated oligonucleotides?

  • Quality Control : Request HPLC purity analysis (≥95%) and peptide content quantification for critical applications (e.g., diagnostic probes).
  • Standardization : Pre-treat batches with streptavidin magnetic beads to confirm binding capacity.
  • Storage : Maintain lyophilized oligonucleotides at -20°C in anhydrous conditions to prevent hydrolysis .

Q. How does the spacer arm length in biotin phosphoramidites affect probe sensitivity?

Shorter spacers (e.g., 6-atom in Biotin Serinol) may reduce steric hindrance in densely functionalized probes, while longer spacers (e.g., 15-atom in BiotinTEG) improve accessibility for streptavidin binding. For applications like surface plasmon resonance (SPR), optimize spacer length via comparative assays using truncated and extended variants .

Q. What analytical methods resolve contradictions in biotinylation efficiency data?

  • Discrepancy 1 : High MALDI-TOF MS purity but low streptavidin binding. Solution : Test for residual protecting groups via LC-MS and re-deprotect if needed.
  • Discrepancy 2 : Variable coupling yields across synthesis runs. Solution : Standardize anhydrous conditions (e.g., molecular sieves in acetonitrile) and validate activator freshness via ³¹P NMR .

Q. Methodological Considerations

Q. How to design experiments comparing biotinylation efficiency across backbone architectures?

  • Test Groups : Include 1,2-diol (e.g., Biotin-dT) and 1,3-diol (Serinol) backbones.
  • Metrics : Measure coupling efficiency (trityl assay), post-deprotection label retention (HPLC), and functional binding (streptavidin ELISA).
  • Controls : Use non-biotinylated oligonucleotides to baseline nonspecific interactions .

Q. What are best practices for handling this compound to ensure stability?

  • Storage : Store at -20°C in sealed, argon-flushed vials.
  • Reconstitution : Use anhydrous acetonitrile and avoid repeated freeze-thaw cycles.
  • Safety : Wear NIOSH-approved respirators when handling powdered forms to prevent inhalation .

Q. How to troubleshoot branching or incomplete coupling during synthesis?

  • Branching : Verify the integrity of the t-butylbenzoyl group via LC-MS. Replace amidite if degraded.
  • Low Coupling : Increase activator (DCI) concentration or extend coupling time to 3 minutes.
    For persistent issues, switch to low-nucleophilicity activators (e.g., pyridinium hydrochloride) .

Properties

Molecular Formula

C57H75N6O9PS

Molecular Weight

1051.3 g/mol

IUPAC Name

N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide

InChI

InChI=1S/C57H75N6O9PS/c1-39(2)63(40(3)4)73(71-35-15-33-58)72-37-46(36-70-57(43-16-11-10-12-17-43,44-24-28-47(68-8)29-25-44)45-26-30-48(69-9)31-27-45)60-52(65)32-34-59-51(64)19-14-13-18-50-53-49(38-74-50)62(55(67)61-53)54(66)41-20-22-42(23-21-41)56(5,6)7/h10-12,16-17,20-31,39-40,46,49-50,53H,13-15,18-19,32,34-38H2,1-9H3,(H,59,64)(H,60,65)(H,61,67)

InChI Key

FKQJXAHANDDQSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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